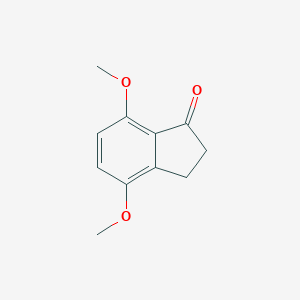
Dihydro-2H-pyran-2,4(3H)-dione
Descripción general
Descripción
Dihydro-2H-pyran-2,4(3H)-dione, also known as this compound, is an organic compound with the molecular formula C5H6O3. It is a cyclic compound containing a six-membered ring with two carbonyl groups at positions 2 and 4. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydro-2H-pyran-2,4(3H)-dione can be synthesized through several methods. One common approach involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide . Another method includes the cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile .
Industrial Production Methods
Industrial production of oxane-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more complex oxygen-containing compounds.
Reduction: Reduction reactions can convert oxane-2,4-dione into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with oxane-2,4-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving oxane-2,4-dione depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Dihydro-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of oxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the carbonyl groups, which can stabilize reaction intermediates and facilitate various transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring compound with one oxygen atom, similar in structure but lacking the carbonyl groups.
Oxetane: A four-membered ring compound with one oxygen atom, known for its ring strain and reactivity.
Meldrum’s Acid: A cyclic compound with two carbonyl groups, similar in reactivity but with a different ring structure .
Uniqueness
Dihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of a six-membered ring with two carbonyl groups, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
IUPAC Name |
oxane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPRLWCUGZYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



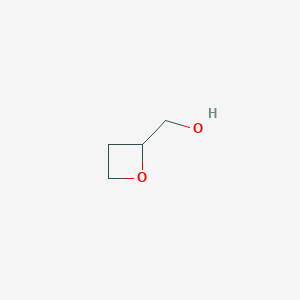


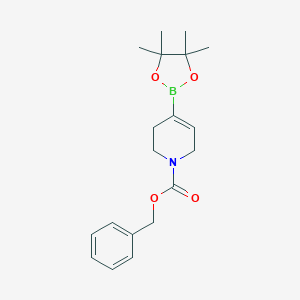


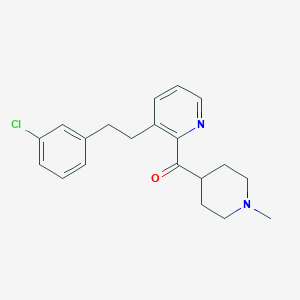
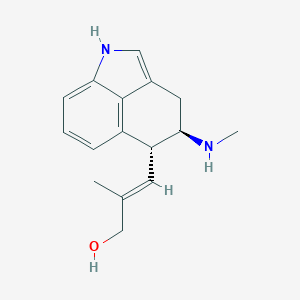

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)


